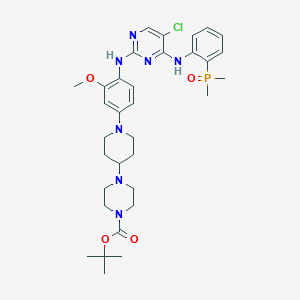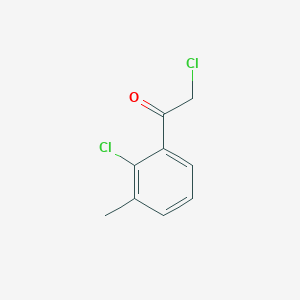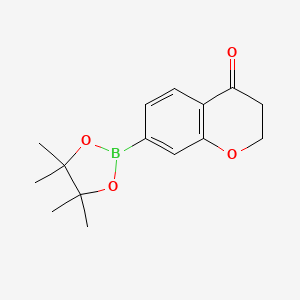
2,3-Di(naphthalen-2-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(naphthalen-2-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of a quinoxaline core with two naphthyl groups attached at the 2 and 3 positions, which imparts unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(naphthalen-2-yl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 2-naphthylamine with 1,2-diketones under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoxaline ring .
Another method involves the microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines. This approach leads to the high-yielding formation of quinoxalines as sole, easily isolable products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(naphthalen-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones under specific conditions.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2 and 3 positions of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Di(naphthalen-2-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-Di(naphthalen-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer and antimicrobial activities. Additionally, it can inhibit certain enzymes and receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but with phenyl groups instead of naphthyl groups.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Contains thio and chlorophenyl groups, exhibiting different biological activities.
2,3-Dichloroquinoxaline: A simpler derivative with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,3-Di(naphthalen-2-yl)quinoxaline is unique due to the presence of naphthyl groups, which enhance its electronic properties and biological activities. The extended conjugation provided by the naphthyl groups contributes to its stability and makes it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C28H18N2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2,3-dinaphthalen-2-ylquinoxaline |
InChI |
InChI=1S/C28H18N2/c1-3-9-21-17-23(15-13-19(21)7-1)27-28(30-26-12-6-5-11-25(26)29-27)24-16-14-20-8-2-4-10-22(20)18-24/h1-18H |
InChI-Schlüssel |
DCERQJVUDSJYLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)




![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)

![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
